![molecular formula C17H15N5O B6423820 4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline CAS No. 1240147-48-1](/img/structure/B6423820.png)
4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline
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Overview
Description
4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with an oxadiazole ring and an aniline group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate α-bromoketone under basic conditions, often using microwave irradiation to enhance reaction rates and yields.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce halogens or nitro groups onto the aromatic rings .
Scientific Research Applications
4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activities.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds with the oxadiazole ring are known for their antimicrobial and anticancer properties.
Uniqueness
4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline is unique due to its combination of the imidazo[1,2-a]pyridine and oxadiazole moieties, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings .
Biological Activity
The compound 4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline (CAS Number: 1240147-48-1) is a synthetic organic molecule that incorporates both an oxadiazole and an imidazo-pyridine moiety. This combination suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N4O with a molecular weight of approximately 305.33 g/mol. The structure includes a 1,3,4-oxadiazole ring and a substituted aniline group, which are known for their bioactive properties.
Antibacterial Activity
Research indicates that compounds containing oxadiazole and imidazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The presence of the oxadiazole moiety is particularly noted for its role in enhancing antibacterial efficacy due to its ability to interact with bacterial enzymes.
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Oxadiazole derivatives have been linked to inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain oxadiazole-based compounds have shown effectiveness against cancer cell lines by targeting specific signaling pathways involved in cell proliferation .
Enzyme Inhibition
The compound is also evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structures have been reported to possess strong inhibitory effects against these enzymes, which are significant in treating conditions like Alzheimer's disease and urinary tract infections .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with DNA : Some oxadiazole derivatives are known to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Binding : The compound may bind to active sites of enzymes like AChE or urease, inhibiting their function.
- Receptor Modulation : The imidazo-pyridine component may interact with various receptors involved in signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds similar to this compound:
Study | Compound Tested | Biological Activity | Findings |
---|---|---|---|
Kumar et al., 2020 | Various oxadiazole derivatives | Antimicrobial | Moderate activity against E. coli and S. aureus |
Shruthi et al., 2019 | Quinoline-linked oxadiazoles | Anti-Tubercular | MIC values as low as 0.5 µg/mL against M. tuberculosis |
Jain et al., 2016 | Hybrid oxadiazole compounds | Anticancer | Significant inhibition of cancer cell lines with IC50 values < 10 µM |
Properties
IUPAC Name |
4-[[5-(7-methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-11-6-7-22-10-14(19-15(22)8-11)17-21-20-16(23-17)9-12-2-4-13(18)5-3-12/h2-8,10H,9,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJYKWJEKWFBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=NN=C(O3)CC4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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